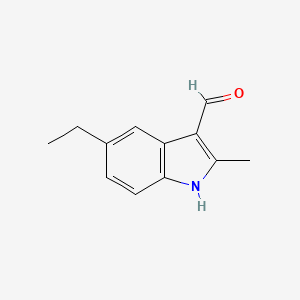

1,2-Dimethyl-1H-indol-5-amine

Vue d'ensemble

Description

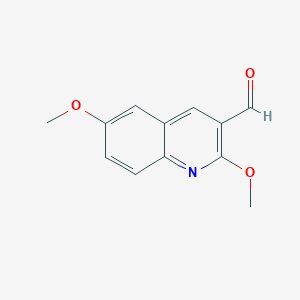

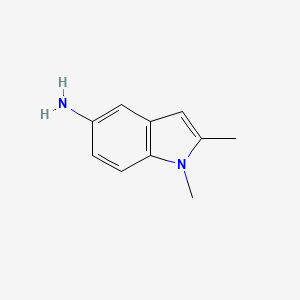

1,2-Dimethyl-1H-indol-5-amine is a chemical compound with the CAS Number: 7570-48-1 . It has a molecular weight of 160.22 and is usually stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .

Synthesis Analysis

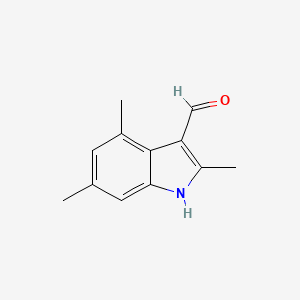

The synthesis of 1,2-Dimethyl-1H-indol-5-amine and its derivatives often involves complex organic reactions . For instance, one method involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction . Another method involves the use of sodium hydride and ethanolamine .Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-1H-indol-5-amine is represented by the linear formula C10H12N2 . The compound has a monoisotopic mass of 160.100052 Da .Physical And Chemical Properties Analysis

1,2-Dimethyl-1H-indol-5-amine is a solid compound with a molecular weight of 160.22 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Antiviral Applications

Indole derivatives have been shown to possess antiviral activities. For example, certain benzene sulphonamide and carboxamide indole derivatives have been evaluated for their anti-inflammatory and analgesic activities, which could be relevant in the treatment of viral infections .

Anti-HIV Applications

Some indole derivatives have been synthesized and screened for their anti-HIV activity against different strains of the virus. This suggests that “1,2-Dimethyl-1H-indol-5-amine” could potentially be modified to enhance its efficacy against HIV .

Anticancer Applications

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention. This indicates that “1,2-Dimethyl-1H-indol-5-amine” may have potential as a cancer therapeutic agent .

Antimicrobial Applications

Indole derivatives show antimicrobial potential, which could be explored for “1,2-Dimethyl-1H-indol-5-amine” in developing new antimicrobial agents .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them candidates for the development of new anti-inflammatory drugs .

Antioxidant Applications

Indoles are known to exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Antitubercular Applications

Indole derivatives have been studied for their antitubercular activities, suggesting a possible application in tuberculosis treatment .

Antidiabetic Applications

The antidiabetic potential of indole derivatives has also been explored, indicating a possible role in diabetes management .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Indole derivatives, such as 1,2-Dimethyl-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They continue to attract attention from the international chemical community, and new methodologies for the construction of this ever-relevant heteroaromatic ring continue to be developed .

Propriétés

IUPAC Name |

1,2-dimethylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-5-8-6-9(11)3-4-10(8)12(7)2/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRFAMHLOPLVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424481 | |

| Record name | 1,2-Dimethyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1H-indol-5-amine | |

CAS RN |

7570-48-1 | |

| Record name | 1,2-Dimethyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

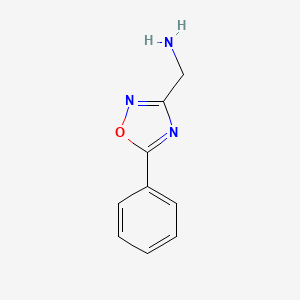

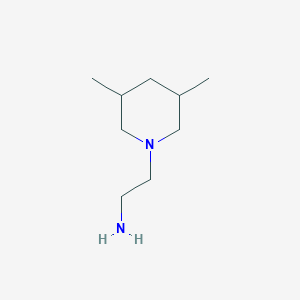

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)